molecular formula C9H15ClN2O2 B2620568 ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride CAS No. 1081843-01-7

ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride

Cat. No.: B2620568
CAS No.: 1081843-01-7
M. Wt: 218.68
InChI Key: YPYBYFJPMASDAT-UHFFFAOYSA-N
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Description

Ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride plays a crucial role in various biochemical reactions. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions. Additionally, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can alter the expression of genes involved in critical cellular processes, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes, thereby influencing cell function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . At high doses, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and induction of apoptosis . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The involvement of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride in these pathways highlights its importance in cellular metabolism and biochemical reactions .

Transport and Distribution

The transport and distribution of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride within cells and tissues are critical factors that influence its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride can localize to specific cellular compartments, where it exerts its effects . The distribution of this compound within tissues can also affect its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride is an important aspect of its activity and function . This compound can be targeted to specific compartments or organelles within the cell, where it interacts with biomolecules and influences cellular processes . Targeting signals or post-translational modifications can direct ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride to specific locations within the cell . The subcellular localization of this compound can impact its activity, stability, and overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia . This method is useful for producing structurally related compounds to histamine.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(1H-imidazol-4-yl)-2-methylpropanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield α-aminoaldehydes, while substitution reactions can produce various substituted imidazoles .

Properties

IUPAC Name

ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-4-13-8(12)9(2,3)7-5-10-6-11-7;/h5-6H,4H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYBYFJPMASDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CN=CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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